rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid
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Overview
Description
rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of organocatalysts can facilitate the formation of the bicyclic structure through a formal [4 + 2] cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving nitrogen-containing bicyclic structures.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
- rel-(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Uniqueness
What sets rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid apart is its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This unique configuration can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-1-5(7)2-4-8-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m1/s1 |
InChI Key |
IZJBSGSUFIFGNE-IYSWYEEDSA-N |
Isomeric SMILES |
C1C[C@@]2([C@H]1CCN2)C(=O)O |
Canonical SMILES |
C1CC2(C1CCN2)C(=O)O |
Origin of Product |
United States |
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